REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11](O)=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH3:14][O:15][C:16]1[CH:17]=[C:18]([CH:21]=[C:22]([O:26][CH3:27])[C:23]=1[O:24][CH3:25])C=O.N1CCCCC1>>[CH3:27][O:26][C:22]1[CH:21]=[C:18]([CH:11]=[CH:10][C:7]2[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=2)[CH:17]=[C:16]([O:15][CH3:14])[C:23]=1[O:24][CH3:25]
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Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=C(C1OC)OC
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Name
|
|
Quantity
|
5 mL
|
Type
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reactant
|
Smiles
|
N1CCCCC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
COC1=C(C(=CC(=C1)C=CC1=CC=C(C=C1)[N+](=O)[O-])OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.041 mol | |
AMOUNT: MASS | 13 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |